

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Cat. No.:	B183005

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This technical guide provides a comprehensive overview of the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via the electrophilic bromination of o-vanillin, supported by quantitative data and a visual representation of the synthetic workflow.

Overview of the Synthesis

The synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is achieved through the direct bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The position of bromination is directed by the activating hydroxyl and methoxy groups already present on the ring.

Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, along with their relevant properties.

Substance	Formula	Molar Mass (g/mol)	Quantity	Role
o-Vanillin	C ₈ H ₈ O ₃	152.15	4.0 g (0.026 mol)	Starting Material
Acetic Acid	CH ₃ COOH	60.05	80 mL	Solvent
Sodium Acetate	CH ₃ COONa	82.03	2.37 g (0.029 mol)	Reagent
Bromine	Br ₂	159.81	1.49 mL (0.029 mol)	Brominating Agent
Dichloromethane	CH ₂ Cl ₂	84.93	240 mL	Extraction Solvent
Water	H ₂ O	18.02	200 mL	Washing Agent
Brine	-	-	50 mL	Washing Agent
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	q.s.	Drying Agent

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.^[1]

- Reaction Setup: In a suitable reaction vessel, dissolve 4.0 g (0.026 mol) of o-vanillin in 80 mL of acetic acid.
- Addition of Sodium Acetate: Cool the solution to 0 °C using an ice bath and add 2.37 g (0.029 mol) of sodium acetate.
- Bromination: While maintaining the temperature at 0 °C, slowly add 1.49 mL (0.029 mol) of bromine to the reaction mixture dropwise.
- Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

- **Workup - Quenching and Extraction:** Upon completion of the reaction, add 100 mL of water. Extract the aqueous phase with dichloromethane (3 x 80 mL).
- **Workup - Washing:** Combine the organic phases and wash sequentially with 100 mL of water and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate and then concentrate under reduced pressure to remove the solvent.
- **Purification:** Purify the crude product by fast column chromatography using a mixture of petroleum ether and ethyl acetate (19:1) as the eluent.

Characterization Data

The successful synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is confirmed by the following characterization data.[\[1\]](#)

Property	Value
Appearance	Yellow Solid
Yield	6.0 g (98%)
Melting Point	119-123 °C
¹ H NMR (400 MHz, CDCl ₃ /TMS)	δ = 3.92 (3H, s, OCH ₃), 7.18 (1H, d, J = 2.4 Hz, 4-H), 7.31 (1H, d, J = 2.4 Hz, 6-H), 9.86 (1H, s, CHO), 11.00 (1H, s, OH)
¹³ C NMR (100 MHz, CDCl ₃)	δ = 56.3 (OCH ₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO)

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.



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Caption: Workflow for the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

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References

- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
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